Cas no 76686-84-5 (3-(1,2,4-triazol-1-yl)propanoic acid)
3-(1,2,4-triazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
- 1H-1,2,4-Triazole-1-propanoicacid
- 3-(1,2,4-triazol-1-yl)propanoic acid
- 3-[1,2,4]TRIAZOL-1-YL-PROPIONIC ACID
- 1-(1H-1,2,4-triazol-1-yl)propanoic acid
- 1,2,4-Triazole-1-propionic acid
- 1H-1,2,4-triazole-1-propionic acid
- 3-(1,2,4-triazolyl)propanoic acid
- 3-(1h-1,2,4-triazol-1-yl)propionic acid
- 3-[1,2,4]Triazol-1-yl-propionsaeure
- 1H-1,2,4-Triazole-1-propanoic acid
- KIJGYTNIFKJHJQ-UHFFFAOYSA-N
- 3-(1,2,4-triazol-1-yl)-propionic acid
- BAS 09717459
- BCP18144
- MFC
- F3083-0333
- 76686-84-5
- SCHEMBL7197057
- BB 0219192
- CHEMBL3133888
- SY080705
- FT-0641601
- 1-Propanoic acid, 1H-1,2,4-triazolyl-
- CS-0071091
- 3-(1H-1,2,4-Triazol-1-yl)propanoicacid
- AC-14370
- VU0421894-2
- A838795
- AKOS000263942
- MFCD02932735
- 2-(2-Methoxyphenoxy)ethylchloride
- PS-5885
- SDCCGMLS-0065736.P001
- 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, AldrichCPR
- 3-(1H-1,2,4-Triazol-1-yl)propanoic acid #
- Z220616946
- DTXSID20340591
- EN300-26147
- ALBB-016473
- DTXCID40291672
- DB-021562
- STK723958
- BBL010699
-
- MDL: MFCD02932735
- Inchi: 1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10)
- InChI Key: KIJGYTNIFKJHJQ-UHFFFAOYSA-N
- SMILES: OC(CCN1C=NC=N1)=O
Computed Properties
- Exact Mass: 141.05400
- Monoisotopic Mass: 141.053826
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68
- XLogP3: -0.6
Experimental Properties
- Density: 1.42
- Boiling Point: 375.9°C at 760 mmHg
- Flash Point: 181.1°C
- Refractive Index: 1.619
- PSA: 68.01000
- LogP: -0.24720
3-(1,2,4-triazol-1-yl)propanoic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-(1,2,4-triazol-1-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1,2,4-triazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE638-100mg |
3-(1,2,4-triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 100mg |
223CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE638-1g |
3-(1,2,4-triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 1g |
806.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE638-250mg |
3-(1,2,4-triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 250mg |
584CNY | 2021-05-07 | |
| Fluorochem | 028309-250mg |
3-[1,2,4]Triazol-1-yl-propionic acid |
76686-84-5 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 028309-1g |
3-[1,2,4]Triazol-1-yl-propionic acid |
76686-84-5 | 95% | 1g |
£56.00 | 2022-03-01 | |
| Fluorochem | 028309-5g |
3-[1,2,4]Triazol-1-yl-propionic acid |
76686-84-5 | 95% | 5g |
£208.00 | 2022-03-01 | |
| Fluorochem | 028309-25g |
3-[1,2,4]Triazol-1-yl-propionic acid |
76686-84-5 | 95% | 25g |
£903.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE638-50mg |
3-(1,2,4-triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 50mg |
85.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE638-200mg |
3-(1,2,4-triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 200mg |
245.0CNY | 2021-07-10 | |
| Apollo Scientific | OR7108-1g |
3-(1H-1,2,4-Triazol-1-yl)propanoic acid |
76686-84-5 | 98% | 1g |
£105.00 | 2025-02-20 |
3-(1,2,4-triazol-1-yl)propanoic acid Suppliers
3-(1,2,4-triazol-1-yl)propanoic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-(1,2,4-triazol-1-yl)propanoic acid
Recent Advances in the Study of 3-(1,2,4-Triazol-1-yl)propanoic Acid (CAS: 76686-84-5) in Chemical Biology and Pharmaceutical Research
3-(1,2,4-Triazol-1-yl)propanoic acid (CAS: 76686-84-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug design and synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the fields of antifungal, antiviral, and anticancer drug discovery. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable recent developments is the optimization of synthetic routes for 3-(1,2,4-triazol-1-yl)propanoic acid. Researchers have reported improved yields and purity through innovative catalytic methods, such as the use of transition metal catalysts and green chemistry approaches. These advancements not only enhance the scalability of production but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's efficacy as a precursor for triazole-containing drugs. Its structural motif is particularly valuable in the design of antifungal agents, where it contributes to the inhibition of ergosterol biosynthesis in pathogenic fungi. Additionally, derivatives of 3-(1,2,4-triazol-1-yl)propanoic acid have shown promising antiviral properties, with potential applications in the treatment of RNA viruses, including SARS-CoV-2.
Another area of active research is the exploration of this compound's role in cancer therapy. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity against tumor cells, possibly through the modulation of key signaling pathways. These findings are currently being validated in preclinical models, with the aim of identifying lead compounds for further development.
Despite these promising results, challenges remain in the clinical translation of 3-(1,2,4-triazol-1-yl)propanoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent computational modeling efforts have provided valuable insights into these aspects, enabling more rational drug design.
In conclusion, 3-(1,2,4-triazol-1-yl)propanoic acid continues to be a focal point in pharmaceutical research, with its applications expanding beyond traditional antimicrobial uses. The integration of modern synthetic techniques, biological evaluation methods, and computational tools is expected to accelerate the development of novel therapeutics based on this versatile scaffold. Future research directions may include the exploration of its potential in combination therapies and targeted drug delivery systems.
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